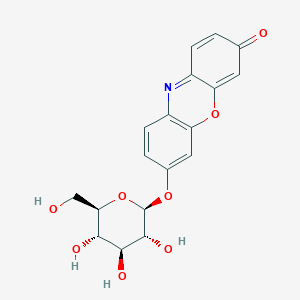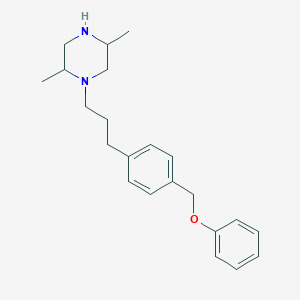
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine, also known as JP-8000, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. It has been found to bind to the transporters of these neurotransmitters and prevent their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmission, which may underlie the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may underlie its potential therapeutic effects. It has also been found to exhibit antinociceptive effects, reduce locomotor activity, and induce hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been found to exhibit a long duration of action, which makes it suitable for studying the effects of chronic drug exposure. However, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine also has some limitations. It has been found to exhibit a narrow therapeutic window, which may limit its clinical applications. It has also been found to exhibit some adverse effects, such as sedation and hypothermia, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. One potential direction is the development of novel analogs of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. Further studies are also needed to determine the potential clinical applications of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine is a compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, and has been found to exhibit a range of biochemical and physiological effects. While 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has some limitations, it has several advantages for lab experiments and has potential applications in the development of novel drugs for the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the condensation of 3-(p-(phenoxymethyl)phenyl)propylamine and 2,5-dimethylpiperazine in the presence of a catalyst. This method has been reported to yield high purity and high yield of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been found to exhibit potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. It has also been found to exhibit antinociceptive effects, making it a potential candidate for the development of analgesic drugs.
Propiedades
Número CAS |
102233-13-6 |
|---|---|
Nombre del producto |
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine |
Fórmula molecular |
C22H30N2O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C22H30N2O/c1-18-16-24(19(2)15-23-18)14-6-7-20-10-12-21(13-11-20)17-25-22-8-4-3-5-9-22/h3-5,8-13,18-19,23H,6-7,14-17H2,1-2H3 |
Clave InChI |
KWRRASCKPNRBCY-UHFFFAOYSA-N |
SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
SMILES canónico |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
Sinónimos |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
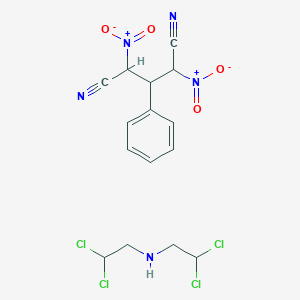
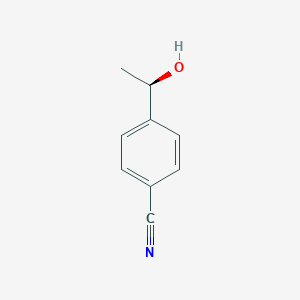

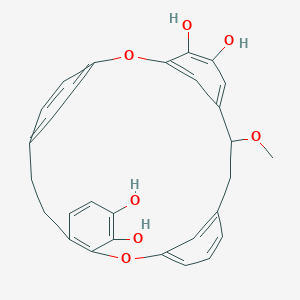
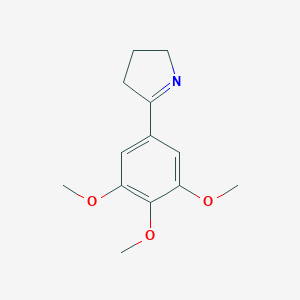
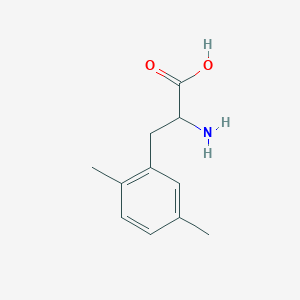
![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
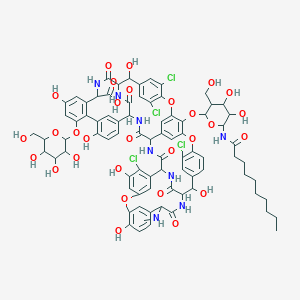
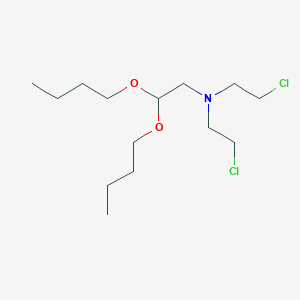
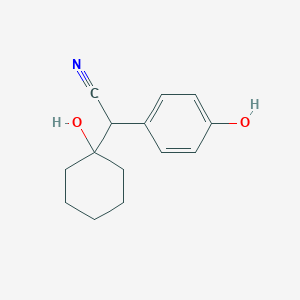
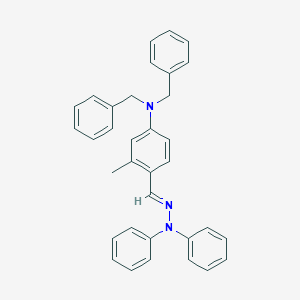
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
